8-Bromo-4-methylquinoline
Overview
Description
8-Bromo-4-methylquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is a solid substance stored at room temperature . It is used in various fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 8-Bromo-4-methylquinoline, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The InChI code for 8-Bromo-4-methylquinoline is 1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its analogues undergo various chemical reactions. They can be functionalized for biological and pharmaceutical activities. The main scaffold of quinoline can be constructed using a wide range of synthesis protocols .
Physical And Chemical Properties Analysis
8-Bromo-4-methylquinoline is a solid substance stored at room temperature . It has a molecular weight of 222.08 .
Scientific Research Applications
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Medicinal Chemistry : 8-Bromo-4-methylquinoline has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of various heterocycles. Quinoline motifs, which 8-Bromo-4-methylquinoline is part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
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Materials Science : In materials science, 8-Bromo-4-methylquinoline can be used as a building block for the synthesis of novel materials such as metal-organic frameworks.
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Organic Synthesis : 8-Bromo-4-methylquinoline can be used as a versatile building block for the synthesis of various heterocycles.
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Fluorescent Probe for Biomolecules : 8-Bromo-4-methylquinoline can potentially be used as a fluorescent probe for biomolecules .
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Synthesis of Quinoline-Based Molecules : 8-Bromo-4-methylquinoline might serve as a building block for the synthesis of more complex quinoline-derived molecules with potential biological activities.
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Antimicrobial Activity : Most quinoline derivatives, including 8-Bromo-4-methylquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
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Antimalarial Activity : Quinolines, including 8-Bromo-4-methylquinoline, have been known to exhibit antimalarial activity . They are used extensively in the treatment of malaria .
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Anticancer Activity : Quinolines are also known to exhibit anticancer activity . They have been used in the development of new anticancer drugs .
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Antiviral Activity : Quinoline derivatives have been found to exhibit antiviral activity . They are used in the development of new antiviral drugs .
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Antidepressant and Anticonvulsant Activity : Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . They are used in the development of new drugs for the treatment of depression and convulsive disorders .
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Anti-inflammatory Activity : Quinoline derivatives have been found to exhibit anti-inflammatory activity . They are used in the development of new anti-inflammatory drugs .
Safety And Hazards
Future Directions
Quinoline and its analogues, including 8-Bromo-4-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study and application of these compounds are likely to focus on the development of novel synthetic methods and the exploration of their biological and pharmaceutical activities.
properties
IUPAC Name |
8-bromo-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFUSVOFDOIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572198 | |
Record name | 8-Bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methylquinoline | |
CAS RN |
172939-50-3 | |
Record name | 8-Bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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